molecular formula C28H17F4IrN3O2-2 B1469590 Firpic CAS No. 376367-93-0

Firpic

Cat. No. B1469590
CAS RN: 376367-93-0
M. Wt: 695.7 g/mol
InChI Key: ZNXYMQNTSZXWLG-UHFFFAOYSA-N
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Description

FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .


Synthesis Analysis

The synthesis of FIrpic involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .


Molecular Structure Analysis

FIrpic is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of FIrpic have been fully investigated by density functional theory and time-dependent density functional theory .


Chemical Reactions Analysis

FIrpic degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, FIrpic-based, OLED is operated and aged .


Physical And Chemical Properties Analysis

FIrpic has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Firpic is extensively studied for its application in OLEDs. It is an archetypal blue phosphorescent emitter, valued for its sky-blue emission , high emission efficiency , and suitable energy levels . The compound’s ability to emit light upon electrical excitation makes it a prime candidate for use in display and lighting technologies. Researchers focus on modifying the chelating ligands of Firpic to control the emission color and photophysical properties, tailoring it for specific device applications .

Photophysical Property Tuning

The geometrical structures and optical properties of Firpic can be tuned for enhanced performance. Substituting dimethylamine at the picolinic acid ligand, for example, extends the π-electron delocalization, increases the HOMO energy levels, and improves hole injection and transfer ability. This modification is crucial for developing materials with tailored electronic properties for advanced optoelectronic applications .

Phosphorescence Studies

Firpic serves as a model compound for studying phosphorescence in transition metal materials. Its high quantum yield and the participation of metal-to-ligand charge transfer (MLCT) in its phosphorescent spectra make it an excellent subject for understanding the mechanisms behind high-efficiency blue phosphorescence emission .

Carrier Injection and Transport

In the context of carrier injection and transport in OLEDs, Firpic-doped devices are investigated to understand their performance. The compound’s role in facilitating carrier movement within the device structure is critical for the development of efficient and durable OLEDs .

Energy Level Optimization

Firpic’s energy levels are suitable for integration into multilayered device architectures. Researchers exploit these levels to optimize the balance between electron and hole injection, which is paramount for achieving high device efficiency and longevity .

Electroluminescence Enhancement

The compound’s potential for enhancing electroluminescence is explored by incorporating it into various device configurations. Firpic’s strong blue emission is leveraged to improve the visual quality and brightness of OLED displays .

Theoretical Modeling

Firpic is also a subject of theoretical studies aimed at predicting its behavior in different environments. Computational methods like density functional theory help in understanding its electronic structure and predicting its suitability for various applications .

Synthesis and Structural Characterization

Finally, the synthesis and structural characterization of Firpic provide insights into its chemical behavior and stability. These studies are essential for designing new compounds with improved properties for future technological applications .

Mechanism of Action

In OLEDs, light is generated and emitted as the result of the electroluminescence (EL) process which involves the injection of electrons and holes under applied voltage from the cathode and anode, respectively, migration of the charges through the device layers, and charge trapping and recombination, with the formation of excitons, at the emitting material .

Safety and Hazards

FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Future Directions

While FIrpic is a widely used phosphorescent emitter in OLEDs, it suffers from intrinsic instability issues hampering its long-term stability . Therefore, future research may focus on improving the stability of FIrpic-based OLEDs and understanding the degradation mechanisms in more detail .

properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYMQNTSZXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17F4IrN3O2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firpic

CAS RN

376367-93-0
Record name Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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